molecular formula C13H19NO B1665973 Diethylpropion CAS No. 90-84-6

Diethylpropion

Cat. No.: B1665973
CAS No.: 90-84-6
M. Wt: 205.30 g/mol
InChI Key: XXEPPPIWZFICOJ-UHFFFAOYSA-N
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Description

Diethylpropion, also known as amfepramone, is a stimulant drug belonging to the phenethylamine, amphetamine, and cathinone classes. It is primarily used as an appetite suppressant for the short-term management of obesity. This compound is considered to produce fewer central nervous system disturbances compared to other drugs in its category and is deemed relatively safe for patients with hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylpropion can be synthesized through the reaction of propiophenone with diethylamine. The reaction typically involves the use of a reducing agent such as lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting propiophenone with diethylamine hydrochloride in the presence of a reducing agent. The reaction mixture is then subjected to purification processes, including recrystallization and filtration, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethylpropion undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethylpropion has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on neurotransmitter release and appetite suppression.

    Medicine: Investigated for its potential use in the treatment of obesity and related metabolic disorders.

    Industry: Utilized in the formulation of weight loss medications and dietary supplements .

Mechanism of Action

Diethylpropion acts as a sympathomimetic amine, stimulating neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters suppress hunger signals and appetite. This compound may also indirectly affect leptin levels in the brain, signaling satiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylpropion is unique in its relatively lower potential for central nervous system disturbances and its safety profile for patients with hypertension. It is also considered to be among the safest appetite suppressants for short-term use .

Properties

IUPAC Name

2-(diethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEPPPIWZFICOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022929
Record name Diethylpropion
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diethylpropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/, 1.22e+00 g/L
Record name DIETHYLPROPION
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Record name Diethylpropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diethylpropion is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine. High levels of these catecholamines tend to suppress hunger signals and appetite. Diethylpropion (through catecholamine elevation) may also indirectly affect leptin levels in the brain. It is theorized that diethylpropion can raise levels of leptin which signal satiety. It is also theorized that increased levels of the catecholamines are partially responsible for halting another chemical messenger known as neuropeptide Y. This peptide initiates eating, decreases energy expenditure, and increases fat storage., Although the mechanism of action of the sympathomimetic appetite suppressants in the treatment of obesity is not fully known, these medications have pharmacological effects similar to those of amphetamines. Amphetamine and related sympathomimetic medications ... are thought to stimulate the release of norepinephrine and/or dopamine from storage sites in nerve terminals in the lateral hypothalamic feeding center, thereby producing a decrease in appetite. ... It has not been established that the actions of these medications in treating obesity is primarily suppression of appetite; other CNS actions and/or metabolic effects, such as decreased gastric acid secretion or increased energy expenditure, may be involved.
Record name Diethylpropion
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Record name DIETHYLPROPION
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CAS No.

90-84-6, 134-80-5
Record name Diethylpropion
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Record name Amfepramone [INN]
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Record name Diethylpropion
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Record name Diethylpropion
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Record name Amfepramone
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Record name Diethylpropion
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Record name DIETHYLPROPION
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Record name Diethylpropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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